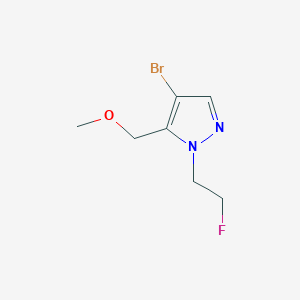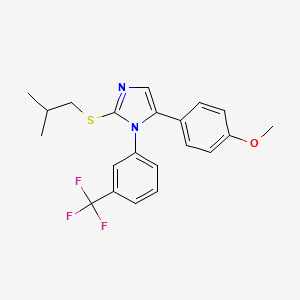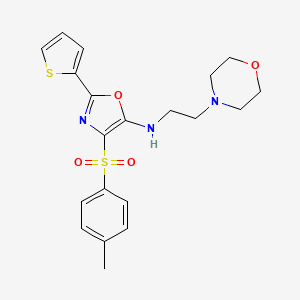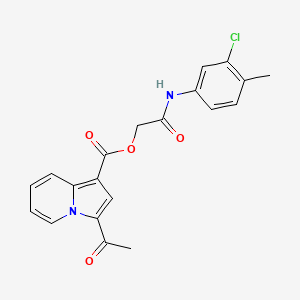![molecular formula C24H24N8 B2486130 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile CAS No. 2415601-20-4](/img/structure/B2486130.png)
2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile is a useful research compound. Its molecular formula is C24H24N8 and its molecular weight is 424.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activity
The molecule and its derivatives exhibit promising antimicrobial and antifungal properties. For instance, certain derivatives demonstrated potent activity against various strains of bacteria and fungi. They hold potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. The presence of certain substituents and structural moieties like piperazine and quinazoline in the molecule contributes to its biological activity, enhancing its potential as a compound in antimicrobial therapeutics (Hamid & Shehta, 2018).
Potential in Cancer Research
Compounds with structural similarities have shown anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. The synthesis and molecular docking studies of some derivatives indicate that certain structural components are crucial in enhancing their biological activity, suggesting potential applications in cancer research and treatment (Parveen et al., 2017).
Applications in DNA Detection
Derivatives of the molecule have been synthesized and characterized, exhibiting potential as DNA-specific fluorescent probes. The spectroscopic properties of these derivatives suggest their application in detecting DNA, highlighting their potential in biochemical assays and research (Perin et al., 2011).
Synthesis of Novel Compounds
The molecule serves as a precursor in the synthesis of novel compounds with diverse biological activities. The versatility in the chemical reactions it undergoes allows the formation of a wide range of derivatives, each with potential applications in medicinal chemistry and drug discovery (Teleb et al., 2021).
Mécanisme D'action
Target of Action
The primary targets of the compound 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile are cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in neurological functions, and their inhibition can have neuroprotective effects .
Mode of Action
The compound this compound interacts with its targets, AChE and BChE, by binding to their active sites . This binding inhibits the activity of these enzymes, leading to an increase in the levels of acetylcholine, a neurotransmitter essential for normal brain function .
Biochemical Pathways
The action of this compound affects the cholinergic pathway . By inhibiting AChE and BChE, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration . This can have downstream effects on various neurological functions, including memory and cognition .
Pharmacokinetics
The compound’s ability to bind to cholinesterase enzymes suggests it may have good absorption and distribution characteristics .
Result of Action
The molecular and cellular effects of this compound’s action include increased acetylcholine levels and potential neuroprotective effects . By inhibiting AChE and BChE, the compound may help mitigate neurological disorders linked to these enzymes .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially affect its activity .
Propriétés
IUPAC Name |
2-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N8/c1-16-12-17(2)32(29-16)24-14-23(26-18(3)27-24)31-10-8-30(9-11-31)22-13-19(15-25)20-6-4-5-7-21(20)28-22/h4-7,12-14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPLOJPKAHHWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC5=CC=CC=C5C(=C4)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Fluoro[1,1'-biphenyl]-4-yl 3-fluoropropyl ether](/img/structure/B2486048.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2486050.png)






![Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride](/img/structure/B2486064.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2486065.png)

![N-(2-ethoxyphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2486068.png)


